(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Description
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C20H19N7O3 and its molecular weight is 405.418. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the formation of hydrogen bonds . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This interaction leads to the inhibition of the enzyme, thereby disrupting the biosynthesis of estrogens .
Biochemical Pathways
The inhibition of the aromatase enzyme affects the estrogen biosynthesis pathway . This disruption leads to a decrease in the levels of circulating estrogens, which can inhibit the growth and proliferation of estrogen-dependent cancer cells .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of cancer cells. In vitro cytotoxic evaluation indicated that some of the synthesized compounds exhibited potent inhibitory activities against various human cancer cell lines .
Biological Activity
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H22N8O, with a molecular weight of approximately 330.39 g/mol. The structure features a piperazine moiety linked to a pyrimidine ring substituted with a triazole group, and a methanone functional group attached to a methoxybenzofuran. This unique arrangement suggests potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₂N₈O |
Molecular Weight | 330.39 g/mol |
CAS Number | 1795083-42-9 |
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. A study highlighted that derivatives similar to the target compound showed activity against various ESKAPE pathogens, which are known for their antibiotic resistance. The compound's effectiveness varied among different bacterial strains, suggesting a complex mechanism of action that may involve interference with bacterial cell wall synthesis or metabolic pathways .
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For instance, derivatives with piperazine and triazole structures have demonstrated cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460). The mechanism often involves the induction of apoptosis through caspase activation and inhibition of tubulin polymerization .
Case Study: Cytotoxicity Assays
In vitro studies employing the MTT assay have shown that certain analogs exhibit IC50 values in the low micromolar range against human cancer cell lines. For example, a related compound demonstrated an IC50 value of 0.99 μM against BT-474 cells, indicating potent cytotoxicity .
The biological activity of the compound is likely attributed to multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase enzymes has been observed in treated cancer cells .
- Antimicrobial Action : The interaction with bacterial enzymes or disruption of cellular processes contributes to its antimicrobial efficacy .
Comparative Analysis with Related Compounds
A comparative analysis was conducted to evaluate the biological activity of the target compound against structurally related compounds. The following table summarizes key findings:
Compound | IC50 (μM) | Activity Type |
---|---|---|
Target Compound | Not yet determined | Antimicrobial/Anticancer |
Compound A (similar structure) | 0.99 | Anticancer (BT-474) |
Compound B (triazole derivative) | 18 | Anticancer (MCF-7) |
Compound C (piperazine derivative) | 57.3 | Anticancer (PARP inhibitor) |
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O3/c1-29-15-4-2-3-14-9-16(30-19(14)15)20(28)26-7-5-25(6-8-26)17-10-18(23-12-22-17)27-13-21-11-24-27/h2-4,9-13H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBKSLXQIBZBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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